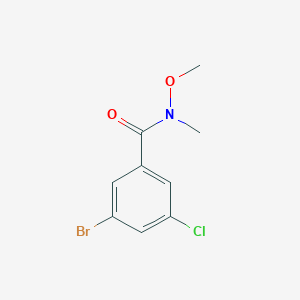

3-bromo-5-chloro-N-methoxy-N-methylbenzamide

描述

3-Bromo-5-chloro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 5, respectively. The amide nitrogen is further functionalized with methoxy (OCH₃) and methyl (CH₃) groups, forming an N-methoxy-N-methyl substituent. This structural motif is significant in medicinal and materials chemistry, as such substitutions often enhance solubility, metabolic stability, and binding affinity in bioactive molecules .

属性

IUPAC Name |

3-bromo-5-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLCOWICTZKNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC(=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chemical Properties and Identification

3-Bromo-5-chloro-N-methoxy-N-methylbenzamide is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| CAS Number | 1700202-83-0 |

| MDL Number | MFCD28384163 |

| InChI Key | JOLCOWICTZKNSF-UHFFFAOYSA-N |

| Physical Form | Solid |

| Typical Purity | ≥95% |

The compound features a benzamide core structure with bromo and chloro substituents at the 3 and 5 positions, respectively, and a characteristic N-methoxy-N-methyl (Weinreb) amide functionality. This structural arrangement makes it particularly useful as a precursor for various ketones through organometallic addition reactions.

General Synthetic Approaches for Weinreb Amides

Principles of Weinreb Amide Synthesis

Weinreb amides (N-methoxy-N-methylamides) are typically prepared through the reaction of acid chlorides or activated carboxylic acids with N,O-dimethylhydroxylamine. Several general approaches exist for the synthesis of these important intermediates:

| Approach | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Method | Acid chloride, N,O-dimethylhydroxylamine, base | High yields, fast reaction | Requires preparation of acid chloride |

| Coupling Agent Method | Carboxylic acid, coupling agent (e.g., DCC, EDC), N,O-dimethylhydroxylamine | Direct use of carboxylic acid | Lower yields, longer reaction times |

| Transacylation | Esters, N,O-dimethylhydroxylamine, metal catalyst | Mild conditions | Limited substrate scope |

Specific Considerations for Halogenated Derivatives

The preparation of this compound presents specific challenges due to the presence of two halogen substituents, which can affect reactivity and selectivity. Special attention must be paid to:

- Stability of halogen substituents under reaction conditions

- Potential for metal-halogen exchange in organometallic reactions

- Regioselectivity in halogenation steps (if performed during synthesis)

Specific Preparation Methods

Acid Chloride Route

This method involves the reaction of 3-bromo-5-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Based on a general procedure described for similar compounds:

Procedure:

- To a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 equivalent) in 2-methyltetrahydrofuran (2-MeTHF) at 0°C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

- Add an aqueous solution of potassium carbonate (2.2 equivalents) dropwise over 2 minutes.

- Remove the cooling bath and stir the resulting mixture for 1 hour at room temperature.

- Add 1M hydrochloric acid to quench the reaction.

- Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

- The desired Weinreb amide is typically obtained in ≥90% yield without requiring further purification.

Organometallic Exchange Method

This alternative approach utilizes an organometallic exchange reaction to form the Weinreb amide. The method is particularly useful when the acid chloride is difficult to prepare or unstable:

Procedure:

- Prepare a solution of 3-bromo-5-chlorophenylmagnesium chloride through magnesium-halogen exchange using i-propylmagnesium chloride and lithium chloride.

- To this solution, add N-methoxy-N-methylbenzamide.

- After completion (typically 3 hours at room temperature), quench the reaction with 1M hydrochloric acid.

- Extract with an appropriate solvent (ethyl acetate or dichloromethane), dry, and concentrate.

- Purify by column chromatography if necessary.

Direct Amidation from Carboxylic Acid

A coupling agent-mediated approach can be used to directly convert 3-bromo-5-chlorobenzoic acid to the corresponding Weinreb amide:

Procedure:

- Dissolve 3-bromo-5-chlorobenzoic acid (1.0 equivalent) in dichloromethane or tetrahydrofuran.

- Add a coupling agent such as EDC (1.1 equivalents), HOBt (1.1 equivalents), and triethylamine (2.5 equivalents).

- Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and stir at room temperature for 12-24 hours.

- Dilute with dichloromethane, wash with 1M hydrochloric acid, saturated sodium bicarbonate, and brine.

- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify by column chromatography if necessary.

Comparative Analysis of Preparation Methods

The various methods for preparing this compound can be compared based on several key parameters:

| Method | Typical Yield | Reaction Time | Scale-up Potential | Key Advantages | Main Limitations |

|---|---|---|---|---|---|

| Acid Chloride Route | 85-95% | 1-2 hours | Excellent | Simple procedure, high yield | Requires handling of acid chloride |

| Organometallic Exchange | 75-85% | 3-5 hours | Moderate | Avoids acid chloride preparation | Requires inert atmosphere, sensitive to moisture |

| Direct Amidation | 70-80% | 12-24 hours | Good | Direct use of carboxylic acid | Lower yields, longer reaction times |

The acid chloride route appears to be the most efficient method for laboratory-scale synthesis, offering high yields and a straightforward procedure. For industrial applications, factors such as cost of reagents, waste generation, and safety considerations would need to be evaluated further.

Analytical Characterization

Mass Spectrometry

Expected mass spectrometry data would show:

- Molecular ion peaks at m/z 278/280/282 (reflecting the isotope patterns of Br and Cl)

- Characteristic fragmentation pattern including loss of the N-methoxy-N-methyl group

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized compound. Typical HPLC conditions might include:

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water gradient

- Detection: UV at 254 nm

- Typical purity: >95%

Reactivity and Applications

Synthetic Applications

This compound serves as a versatile synthetic intermediate due to the following properties:

Ketone Synthesis : The Weinreb amide functionality allows for clean conversion to ketones upon reaction with organometallic reagents. For example:

Methylmagnesium bromide (4.26 mL of a 1.4M solution in tetrahydrofuran/toluene, 5.97 mmol) was added dropwise to a stirred solution of the Weinreb amide (0.554 g, 1.99 mmol) in tetrahydrofuran (20 mL) at approximately 0°C. After 1 h, 1N hydrochloric acid was added, and the resulting mixture was extracted with ethyl acetate to yield the corresponding methyl ketone.Cross-Coupling Reactions : The bromide functionality provides a handle for various palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi, etc.).

Functional Group Interconversion : The halogen substituents allow for selective functionalization to introduce various groups (e.g., cyano, nitro, amino).

Pharmaceutical Relevance

The compound serves as a building block in the synthesis of pharmaceutically active compounds, particularly those requiring the 3,5-disubstituted benzoyl motif. Compounds containing this structural feature have shown promise in various therapeutic areas, including:

- Anticancer agents

- Anti-inflammatory compounds

- Enzyme inhibitors

化学反应分析

Types of Reactions

3-Bromo-5-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the amide group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

科学研究应用

3-Bromo-5-chloro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-bromo-5-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-bromo-5-chloro-N-methoxy-N-methylbenzamide and related benzamide derivatives:

Key Observations :

Structural Variations :

- Halogen Positioning : The target compound’s 3-Br and 5-Cl substituents contrast with compounds like (5-Br, 2-Cl) and (3-Br only). Halogen placement influences electronic effects (e.g., dipole moments) and steric interactions in molecular recognition .

- N-Substituents : The N-methoxy-N-methyl group enhances solubility in organic solvents (e.g., DMSO, chloroform), as seen in analogs like 3-bromo-5-fluoro-2-methoxy-N-methylbenzamide . This contrasts with bulkier substituents in and , which may improve target binding but reduce solubility.

Synthesis and Reactivity :

- Compounds like and are synthesized via Suzuki coupling or nucleophilic substitution, while the target compound likely involves amide bond formation using activated acyl chlorides or coupling reagents .

- The methoxy group in the target compound may reduce metabolic degradation compared to hydroxyl-containing analogs (e.g., ), which are prone to phase II metabolism .

Spectroscopic Properties :

- IR Spectroscopy : The absence of SO₂ stretches (present in benzodithiazines ) and the presence of C=O (amide I band ~1650 cm⁻¹) differentiate the target compound from heterocyclic analogs.

- NMR : The N-methoxy-N-methyl group would produce distinct singlet peaks at ~3.2 ppm (N-CH₃) and ~3.6 ppm (OCH₃) in ¹H-NMR, similar to .

Biological and Industrial Relevance :

- While the target compound’s bioactivity is unreported, structurally similar compounds exhibit antibacterial (), anticancer (), and fluorescence-based applications ().

- Patent data (e.g., ) highlight the industrial relevance of halogenated benzamides as intermediates in drug discovery.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Spectral Data Comparison

生物活性

3-Bromo-5-chloro-N-methoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a benzamide core with bromine and chlorine substituents, as well as methoxy and methyl groups attached to the nitrogen atom. This unique arrangement enhances its reactivity and binding properties, making it suitable for various biological applications.

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) can enhance binding affinity through halogen bonding interactions, while the methoxy group may participate in hydrogen bonding, stabilizing the compound's interaction with its target.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory activity. It has been studied for its potential to inhibit various enzymes involved in cancer cell proliferation and other diseases. For instance, it can be utilized in studies related to enzyme inhibition and protein-ligand interactions, providing insights into its therapeutic potential .

Anticancer Properties

The compound has shown promise in anticancer research. Its derivatives may exhibit biological activity against certain cancers by modulating enzymatic pathways essential for cancer cell survival. The inhibition of specific kinases has been a focus, as these enzymes play critical roles in cell division and proliferation .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-chloro-N-methylbenzamide | Lacks methoxy group | Moderate enzyme inhibition |

| 3-Bromo-5-chloro-N-methoxybenzoic acid | Contains carboxylic acid instead of amide | Varying biological effects |

| 3-Bromo-5-chlorotoluene | Simpler structure without amide | Limited biological activity |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological profile compared to its analogs.

Case Studies and Research Findings

- Inhibition Studies : A study reported that derivatives of benzamide compounds, including this compound, showed micromolar inhibition against specific cancer-related enzymes. This suggests potential as a lead compound in drug development .

- Therapeutic Applications : Investigations into the compound's use as a therapeutic agent have indicated that it may effectively target pathways involved in tumor growth and survival, highlighting its relevance in cancer therapy .

- Synthetic Applications : The compound serves as a versatile intermediate in organic synthesis, allowing for the development of more complex molecules that could possess enhanced biological activities.

常见问题

Q. What are the standard synthetic routes for preparing 3-bromo-5-chloro-N-methoxy-N-methylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves coupling a substituted benzoic acid derivative with N,O-dimethylhydroxylamine. A common approach is:

- Step 1 : Bromination and chlorination of the benzoic acid precursor at positions 3 and 5, respectively.

- Step 2 : Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂).

- Step 3 : Amide formation via reaction with N-methoxy-N-methylamine in the presence of a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA) in anhydrous dichloromethane or THF at 0–25°C . Optimization includes monitoring reaction progress via TLC and purification by column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

Essential techniques include:

- ¹H/¹³C NMR : Look for signals corresponding to the N-methoxy-N-methyl group (δ ~3.2 ppm for N–CH₃, δ ~3.6 ppm for O–CH₃). Aromatic protons adjacent to bromine and chlorine substituents show deshielding.

- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and absence of -COOH (absent if acid chloride conversion is complete).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak (M+H⁺) at m/z 306.96 (C₁₀H₁₀BrClNO₂⁺). Purity assessment requires HPLC with UV detection at 254 nm .

Q. How do the electron-withdrawing substituents (Br, Cl) influence the compound’s reactivity in further functionalization reactions?

The meta-substituted bromine and chlorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the amide group. This electronic profile favors cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site, while the chlorine can act as a leaving group under specific conditions (e.g., SNAr with strong nucleophiles) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by modeling interactions between the benzamide core and receptor active sites. The N-methoxy-N-methyl group may mimic carbonyl-binding motifs in protease inhibitors .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported synthetic yields for similar N-methoxy-N-methylbenzamides?

- Control Experiments : Systematically vary solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and stoichiometry to identify critical parameters.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., acid chloride formation) and optimize reaction timelines.

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted starting material or hydrolysis products) and adjust purification protocols .

Q. How can crystallography elucidate the solid-state conformation of this compound, and what software is recommended for data refinement?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a hexane/ethyl acetate mixture. The bromine and chlorine atoms provide strong anomalous scattering for phasing.

- Refinement Tools : Use SHELXL for structure solution and refinement. The program’s robust handling of heavy atoms (Br, Cl) ensures accurate bond-length and angle measurements .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

- In Vitro Assays : Test inhibition of recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ luminescence assays.

- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare results with structurally related compounds to establish structure-activity relationships (SAR) .

Methodological Considerations

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., acid chloride formation) under inert atmosphere.

- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian 16) to confirm regiochemistry .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated waste and cytotoxic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。